2-Imino-1-isopropyl-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-methoxy-propyl)-amide
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Overview
Description
“2-Imino-1-isopropyl-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-methoxy-propyl)-amide” is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique triaza-anthracene core, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-Imino-1-isopropyl-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-methoxy-propyl)-amide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the triaza-anthracene core through cyclization reactions.
- Introduction of the imino and isopropyl groups via substitution reactions.
- Functionalization of the carboxylic acid and amide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
- Use of high-throughput screening to identify optimal reaction conditions.
- Implementation of continuous flow chemistry for large-scale production.
- Purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“2-Imino-1-isopropyl-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-methoxy-propyl)-amide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “2-Imino-1-isopropyl-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-methoxy-propyl)-amide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-1-isopropyl-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-ethoxy-propyl)-amide
- 2-Imino-1-isopropyl-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-butoxy-propyl)-amide
Uniqueness
The uniqueness of “2-Imino-1-isopropyl-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-methoxy-propyl)-amide” lies in its specific functional groups and their arrangement, which may confer unique reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
618072-31-4 |
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Molecular Formula |
C20H25N5O3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H25N5O3/c1-12(2)25-16(21)14(19(26)22-8-6-10-28-4)11-15-18(25)23-17-13(3)7-5-9-24(17)20(15)27/h5,7,9,11-12,21H,6,8,10H2,1-4H3,(H,22,26) |
InChI Key |
OJSAJGLDCHIERS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCCCOC |
Origin of Product |
United States |
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